2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Chemical Structure and Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 503176-50-9) is a boron-containing aromatic aldehyde with a molecular formula of C₁₃H₁₆BFO₃ and a molecular weight of 250.07 g/mol . It features a benzaldehyde core substituted with a fluorine atom at the ortho-position (C2) and a pinacol boronate ester at the para-position (C4). The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Synthesis and Applications
This compound is typically synthesized via palladium-catalyzed borylation or directed C–H activation methodologies . It serves as a key intermediate in pharmaceuticals (e.g., topoisomerase inhibitors) , optoelectronic materials (e.g., light-emitting electrochemical cells) , and chemical probes . Its solubility in organic solvents like DMSO and stability under inert conditions make it practical for laboratory use .
Properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHCQXSBTZOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682217 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503176-50-9 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluorobenzaldehyde with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various boronic acid derivatives or substituted benzaldehydes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes and bioconjugation techniques.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with structurally analogous boronate esters and benzaldehyde derivatives. Key differences in substituent positions, electronic effects, and applications are highlighted.
Structural Analogues of Boronated Benzaldehydes
Functional Group Variations
- Carboxylic Acid Derivative :
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: N/A) replaces the aldehyde with a carboxylic acid (-COOH), enabling conjugation to biomolecules or coordination chemistry . - Ester Derivatives :
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2142562-01-2) offers improved hydrolytic stability for storage . - Nitrile Derivative: 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 870238-67-8) is used in cyano-functionalized polymers for sensors .
Reactivity and Electronic Effects
- Substituent Position : The ortho-fluoro group in the target compound induces steric hindrance and electron-withdrawing effects, reducing reaction rates compared to its meta-fluoro isomer .
- Boronated vs. Non-Boronated Analogues: The pinacol boronate ester enables cross-coupling reactions, while non-boronated derivatives (e.g., 2,4-difluorobenzaldehyde) lack this utility .
- Thiophene vs. Benzene Core : Thiophene-based analogues (e.g., ) exhibit red-shifted emission in optoelectronics due to extended π-conjugation .
Biological Activity
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis. This compound contains a fluorine atom and a dioxaborolane moiety, which are significant in enhancing its biological activity and reactivity. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: CHBFO
- Molecular Weight: 323.18 g/mol
- CAS Number: 1469440-25-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Interaction with Proteins:
- Boronic acids and their derivatives can form reversible covalent bonds with proteins, particularly those containing serine or threonine residues. This interaction can modulate enzyme activity and influence various cellular processes.
2. Enzyme Inhibition:
- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
3. Cellular Pathways:
- The compound's interactions can lead to alterations in signaling pathways, potentially affecting cell proliferation and apoptosis .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme function | |
| Antimicrobial Properties | Potential anti-infective | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various boron-containing compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli. The mechanism was linked to the formation of reactive oxygen species (ROS) that disrupt cellular functions .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that the compound could induce apoptosis through a caspase-dependent pathway. The treatment resulted in increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins. This suggests potential for development as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy:
- Absorption: Rapidly absorbed following administration.
- Distribution: Widely distributed in tissues due to its lipophilicity.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted via urine as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
